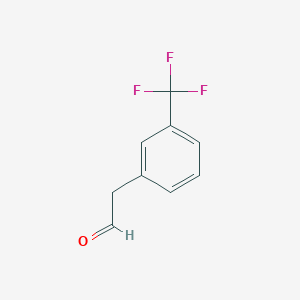

2-(3-(Trifluoromethyl)phenyl)acetaldehyde

描述

Significance of the Trifluoromethyl Group in Contemporary Chemical Science

The trifluoromethyl (TFM) group is a privileged substituent in medicinal and agrochemical chemistry due to its distinct electronic and steric properties. mdpi.comhovione.com The incorporation of a -CF3 group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent, which can alter the acidity or basicity of nearby functional groups and participate in hydrogen bonding and electrostatic interactions. mdpi.com

The Role of Acetaldehyde (B116499) Scaffolds in Advanced Synthetic Methodologies

Acetaldehyde and its derivatives are fundamental C2 building blocks in organic synthesis. The aldehyde functional group is particularly valuable due to its reactivity, serving as an electrophilic site for a wide array of chemical transformations. It readily participates in nucleophilic additions, condensations (such as aldol (B89426) and Knoevenagel reactions), and reductive aminations, enabling the construction of more complex molecular architectures. Phenylacetaldehyde (B1677652), the parent structure of the compound in focus, is an organic compound used in the synthesis of fragrances and polymers. organic-chemistry.org

In medicinal chemistry, the aldehyde group's reactivity is a double-edged sword; while it enables crucial bond formations for therapeutic activity, it can also lead to metabolic instability or off-target reactions. sigmaaldrich.com Consequently, aldehydes are often utilized as key intermediates in multi-step syntheses, where the aldehyde functionality is transformed into a more stable group in the final active pharmaceutical ingredient (API). The versatility of the acetaldehyde scaffold makes it an important precursor for a variety of more complex molecules.

Positioning of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde within Current Chemical Research Paradigms

This compound is a chemical compound that combines the key features discussed previously: a phenyl ring substituted with a trifluoromethyl group and an acetaldehyde side chain. This specific arrangement of functional groups positions it as a valuable research chemical and potential intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical sector. While extensive research dedicated solely to this exact molecule is not widely published, its significance can be inferred from the established importance of its constituent parts and the utility of closely related analogues.

The compound is available commercially as a building block for "early discovery researchers," indicating its role as a starting material for creating novel compounds. nih.gov Its structural components suggest it would be a useful precursor for synthesizing molecules targeted for medicinal chemistry programs, where the 3-(trifluoromethyl)phenyl motif is a common feature in bioactive compounds.

A compelling case for its potential utility is the documented synthesis of a closely related compound, 3-(3-trifluoromethylphenyl)propanal, which is a key intermediate in the sustainable production of Cinacalcet. Cinacalcet is a calcimetic drug used to treat secondary hyperparathyroidism and hypercalcemia. The synthesis of this API involves the reductive amination of the 3-(3-trifluoromethylphenyl)propanal intermediate. This highlights the industrial and pharmaceutical relevance of the trifluoromethyl-substituted phenyl-aldehyde scaffold. This compound offers a similar reactive handle (the aldehyde) attached to the same crucial aromatic core, albeit with a shorter alkyl chain, making it a prime candidate for the synthesis of other novel bioactive molecules.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₇F₃O | nih.gov |

| Molecular Weight | 188.15 g/mol | nih.gov |

| Physical Form | Solid | nih.gov |

| InChI Key | LFHOLZIJDWJFKT-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHOLZIJDWJFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611597 | |

| Record name | [3-(Trifluoromethyl)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21172-31-6 | |

| Record name | [3-(Trifluoromethyl)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(trifluoromethyl)phenyl]acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Trifluoromethyl Phenyl Acetaldehyde and Its Derivatives

Established Synthetic Pathways to 2-(3-(Trifluoromethyl)phenyl)acetaldehyde

Established synthetic routes focus on reliable and well-understood chemical transformations. These include reductive amination to form key amine intermediates, palladium-catalyzed cross-coupling reactions to build the carbon skeleton, and classical condensation reactions.

Reductive Amination Strategies for the Formation of Key Intermediates

Reductive amination is a cornerstone method for forming amines from carbonyl compounds and is pivotal in synthesizing precursors to the target aldehyde. masterorganicchemistry.comorganic-chemistry.org This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently employed due to their selectivity for imines over carbonyls. masterorganicchemistry.comcommonorganicchemistry.com

While direct synthesis of this compound via this method is less common, the strategy is crucial for producing structurally related amines that can be further converted. For example, a synthetic approach to various α-trifluoromethyl-amines starts with an aldehyde or ketone, which reacts with benzylamine (B48309) to yield an imine. enamine.net This imine can then be functionalized and subsequently converted to other derivatives. The versatility of reductive amination allows for the synthesis of a wide array of primary, secondary, and tertiary amines, which serve as key intermediates in multi-step syntheses. organic-chemistry.orgrsc.org The reaction conditions can be tuned, with various solvents and catalysts like boron trifluoride complexes being used to optimize the process. rsc.org

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Solvents | Key Characteristics |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | Water-sensitive, mild, and selective for imines. |

| Sodium Cyanoborohydride (NaBH₃CN) | MeOH | Not water-sensitive, often used with Lewis acid catalysts. |

| Sodium Borohydride (B1222165) (NaBH₄) | MeOH, EtOH | Can reduce aldehydes/ketones; added after imine formation. |

Mizoroki-Heck Cross-Coupling and Subsequent Hydrogenation Protocols

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for forming carbon-carbon bonds. wikipedia.org This reaction is instrumental in synthesizing precursors to this compound. mdpi.com A typical protocol involves coupling 1-bromo-3-(trifluoromethyl)benzene with an appropriate alkene, such as an enol ether or acrolein acetal, in the presence of a palladium catalyst like palladium(II) acetate. The resulting substituted alkene can then be hydrogenated to yield the saturated carbon skeleton, which is subsequently hydrolyzed to afford the target aldehyde.

The Mizoroki-Heck reaction is valued for its functional group tolerance and has been adapted for various substrates, including those containing fluorine. mdpi.comrsc.org Variations of the reaction have been developed to use different coupling partners and catalysts, expanding its synthetic utility. nih.gov For instance, ligand-free palladium-catalyzed Mizoroki-Heck reactions have been developed to synthesize α-trifluoromethylacrylates, showcasing the method's applicability to fluorinated compounds. sci-hub.se

Condensation Reactions as Precursors to this compound

Aldol (B89426) condensation reactions provide a direct method for forming carbon-carbon bonds and can be employed to construct precursors for the target aldehyde. nih.gov A plausible route involves the crossed-aldol condensation of 3-(trifluoromethyl)benzaldehyde (B1294959) with a source of acetaldehyde (B116499), such as an acetaldehyde enolate or equivalent. sigmaaldrich.comquora.com Since 3-(trifluoromethyl)benzaldehyde lacks α-hydrogens, it can only act as the electrophilic partner, reacting with the enolate of acetaldehyde to form 3-hydroxy-3-(3-(trifluoromethyl)phenyl)propanal. quora.com

This initial aldol adduct can then undergo dehydration to yield the corresponding α,β-unsaturated aldehyde, cinnamaldehyde. Subsequent selective hydrogenation of the carbon-carbon double bond would furnish the desired this compound. The efficiency of crossed-aldol condensations can be influenced by reaction conditions, and strategies to suppress the self-condensation of acetaldehyde are often necessary. psu.edu Biocatalytic methods using engineered enzymes have also been explored for the aldol condensation of acetaldehyde with various aromatic aldehydes. nih.gov

In Situ Imine Formation for Aldehyde Exchange Reactions

Imine formation is a reversible reaction between an aldehyde or ketone and a primary amine. masterorganicchemistry.com This chemistry can be exploited in synthetic strategies where an imine is formed in situ to facilitate subsequent transformations. organic-chemistry.org For example, an existing aldehyde can be converted to an imine, which can then undergo reactions such as reduction, addition, or rearrangement. nih.gov The resulting modified imine can then be hydrolyzed back to a new aldehyde.

This strategy allows for the protection or activation of the aldehyde group. In the context of synthesizing α-trifluoromethyl amines, imines are formed from trifluoromethyl ketones and subsequently reduced. nih.gov While a direct aldehyde exchange reaction for the synthesis of this compound is not prominently documented, the principle of using transient imine intermediates is a versatile tool in organic synthesis. organic-chemistry.org Research into the synthesis of fluoro-functionalized imines has demonstrated that condensation reactions between substituted benzaldehydes and anilines can proceed efficiently. acs.org

Development of Novel Synthetic Approaches to this compound

The pursuit of more efficient and selective synthetic methods has led to the development of novel strategies that offer advantages over traditional pathways. These approaches often focus on achieving high chemo- and regioselectivity in the functionalization of trifluoromethyl-substituted aromatic compounds.

Chemo- and Regioselective Functionalization Strategies

Modern synthetic chemistry emphasizes the development of methods that can selectively functionalize a specific position on a complex molecule. For trifluoromethyl-containing arenes, strategies involving chemo- and regioselective functionalization are of high interest. rsc.org These methods aim to introduce or modify functional groups at a precise location on the phenyl ring or its side chains, avoiding the need for cumbersome protecting group strategies.

For example, organocatalytic benzannulation reactions have been developed for the highly chemo- and regioselective synthesis of polyfunctionalized trifluoromethylarenes. rsc.org Such protocols allow for the rapid assembly of complex aromatic cores that can be further elaborated. Direct C-H functionalization is another powerful strategy that could potentially be applied to install the acetaldehyde moiety or a precursor onto the 3-(trifluoromethyl)phenyl core. While direct α-trifluoromethylation of α,β-unsaturated carbonyl compounds has been achieved using visible-light-induced methods, the regioselective introduction of a two-carbon aldehyde side chain remains a specific challenge. acs.org The development of regioselective methods for synthesizing functionalized triazoles and other heterocycles demonstrates the ongoing progress in controlling selectivity in molecules bearing trifluoromethylphenyl groups. nih.govrsc.org

Asymmetric Synthetic Methodologies for Enantiopure Analogs

The creation of enantiomerically pure α-aryl aldehydes is a significant challenge in organic synthesis due to their susceptibility to racemization. However, several strategies have been developed that could be adapted for the synthesis of enantiopure analogs of this compound.

One prominent approach is organo-SOMO (Singly Occupied Molecular Orbital) catalysis, which enables the enantioselective intramolecular α-arylation of aldehydes. nih.govsemanticscholar.org This method involves the condensation of an aldehyde with a secondary amine catalyst to form a chiral enamine, which is then oxidized to a 3π-electron radical cation. This reactive intermediate can undergo an enantioselective reaction with a tethered aromatic ring to yield cyclic α-aryl aldehyde products with high enantiomeric excess (≥90% ee). nih.govsemanticscholar.org While this has been demonstrated for intramolecular reactions, the principles could potentially be extended to intermolecular variants or adapted for the specific substitution pattern of the target molecule.

Another strategy involves the catalytic asymmetric construction of α,α-diaryl aldehydes from terminal alkynes, which has been achieved using phosphoric acid catalysis. researchgate.net This method yields highly enolizable α,α-diaryl aldehydes in good yields and with excellent enantioselectivities. researchgate.net Although this produces a different substitution pattern (α,α-diaryl instead of α-aryl), it highlights the progress in catalytic asymmetric synthesis of challenging aldehyde structures.

Furthermore, methods for the enantioselective synthesis of α-quaternary ketones, α-ketoesters, and aldehydes have been developed using simple carboxylic acid or ester starting materials and a monodentate chiral phosphine. unc.edunih.gov These reactions proceed via acyl substitution with in situ formed chiral allylic nucleophiles and can produce a variety of substituted products with high enantiomeric ratios. unc.edunih.gov The adaptation of such methodologies could provide a pathway to chiral analogs of this compound.

The direct enantioselective α-trifluoromethylation of aldehydes has also been accomplished by merging enamine and organometallic photoredox catalysis. nih.gov This technique utilizes an iridium photocatalyst and an imidazolidinone catalyst to achieve the α-trifluoromethylation of a range of aldehydes with high enantioselectivity (93–98% ee). nih.gov The resulting β-trifluoromethyl aldehydes can be further transformed into other valuable chiral building blocks. nih.gov

The following table summarizes some asymmetric methodologies applicable to the synthesis of chiral aldehydes.

| Methodology | Catalyst/Reagent | Key Features | Reported Enantioselectivity (ee) |

| Organo-SOMO Catalysis | Chiral secondary amine + Oxidant | Intramolecular α-arylation of aldehydes. | ≥90% |

| Phosphoric Acid Catalysis | Chiral Phosphoric Acid | Synthesis of α,α-diaryl aldehydes from alkynes. | Excellent |

| Acyl Substitution | Monodentate chiral phosphine | Synthesis of α-quaternary aldehydes from carboxylic acids. | 90:10 to >99:1 er |

| Photoredox Organocatalysis | Iridium photocatalyst + Chiral imidazolidinone | Direct α-trifluoromethylation of aldehydes. | 93–98% |

Electrochemical Synthesis Routes to Trifluoromethylated Aldehydes

Electrochemical methods offer a green and efficient alternative for the synthesis of fluorinated organic compounds. While direct electrochemical synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach.

Electrochemical trifluoromethylation of styrenes can lead to the formation of α-trifluoromethylated ketones, which are structurally related to the target aldehyde. rsc.orgrsc.org For instance, a photoinduced reaction of styrenes with sodium trifluoromethanesulfinate (CF3SO2Na) under an air atmosphere can produce α-CF3-substituted ketones without an external photosensitizer. rsc.org Similarly, an electrochemical fluorotrifluoromethylation of styrenes has been developed using CF3SO2Na and Et3N·3HF. rsc.org These methods could potentially be adapted to generate the desired aldehyde by modifying the reaction conditions or the starting materials.

Another relevant electrochemical approach is the electrocarboxylation of benzyl (B1604629) halides. nih.govresearchgate.netcecri.res.inresearchgate.net This process involves the reduction of a benzyl halide at the cathode in the presence of carbon dioxide to form the corresponding phenylacetic acid. This method could be applied to 3-(trifluoromethyl)benzyl bromide to synthesize 3-(trifluoromethyl)phenylacetic acid, which is a direct precursor to the target aldehyde. The efficiency of this reaction is influenced by factors such as the catalyst, solvent, and the concentration of reactants. nih.govresearchgate.net

Furthermore, electrochemical methods have been developed for the mono-deuterodefluorination of trifluoromethyl aromatic compounds using D2O as the deuterium (B1214612) source, showcasing the ability to selectively modify the CF3 group under electrochemical conditions. chinesechemsoc.org

Preparation of Precursors and Building Blocks for the Synthesis of this compound

Synthesis of Appropriately Substituted Trifluoromethylated Benzene (B151609) Derivatives

The synthesis of this compound relies on the availability of suitably functionalized trifluoromethylated benzene precursors. Key starting materials include 3-(trifluoromethyl)benzyl halides and derivatives of 3-(trifluoromethyl)phenylacetic acid.

3-(Trifluoromethyl)benzyl bromide is a common building block used to introduce the 3-(trifluoromethyl)benzyl group. guidechem.com It can be prepared through various methods, including the bromination of 3-(trifluoromethyl)toluene. This compound is a versatile reagent in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. guidechem.comcymitquimica.com An alternative precursor, 3-trifluoromethyl benzyl chloride, can be synthesized through the selective chlorination of α, α, α'-trichloro-m-xylene. google.com

3-(Trifluoromethyl)phenylacetic acid is another crucial precursor that can be converted to the target aldehyde via reduction. cymitquimica.comsigmaaldrich.com The synthesis of this acid can be achieved through methods such as the electrocarboxylation of 3-(trifluoromethyl)benzyl chloride. nih.gov An improved synthesis for a related compound, 3-(3-trifluoromethylphenyl)propanal, involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, followed by hydrogenation. nih.gov

The table below lists some key precursors and their synthetic routes.

| Precursor | Starting Material | Synthetic Method | Reference |

| 3-(Trifluoromethyl)benzyl bromide | 3-(Trifluoromethyl)toluene | Radical bromination | guidechem.com |

| 3-(Trifluoromethyl)benzyl chloride | α, α, α'-trichloro-m-xylene | Selective chlorination | google.com |

| [3-(Trifluoromethyl)phenyl]acetic acid | 3-(Trifluoromethyl)benzyl chloride | Electrocarboxylation | nih.govcymitquimica.com |

| 3-(Trifluoromethyl)benzoyl chloride | 3'-(Trifluoromethyl)acetophenone | Reaction with S2Cl2 and SO2Cl2 | chemicalbook.com |

Derivatization and Generation of Acetaldehyde Equivalents

To construct the acetaldehyde moiety on the trifluoromethylated benzene ring, various acetaldehyde equivalents or synthons can be employed. These are reagents that effectively introduce a masked or protected form of the acetaldehyde group, which can be later deprotected to reveal the aldehyde functionality.

One common strategy is the use of formyl anion equivalents. rsc.orgcdnsciencepub.comtcichemicals.comresearchgate.net These reagents act as nucleophiles and can react with electrophilic precursors like 3-(trifluoromethyl)benzyl halides. Examples of formyl anion equivalents include formaldehyde (B43269) dithioacetals (e.g., 1,3-dithiane) and N-nitromethylphthalimide. cdnsciencepub.comchempedia.info The reaction of such an equivalent with 3-(trifluoromethyl)benzyl bromide, followed by hydrolysis of the intermediate, would yield the desired this compound.

Another approach involves the use of nucleophilic acetaldehyde equivalents like cis-2-ethoxyvinyllithium. acs.org This reagent can add to electrophiles, and the resulting enol ether can be hydrolyzed to the corresponding aldehyde.

Alternatively, one-carbon extension reactions can be utilized. A one-step protocol for the synthesis of arylacetaldehydes from aryl aldehydes using a DMSO/KOH/zinc system has been described, where DMSO provides the additional methylene (B1212753) carbon. researchgate.netresearchgate.net This method could potentially be applied to 3-(trifluoromethyl)benzaldehyde to directly synthesize the target compound.

The table below highlights some acetaldehyde equivalents and their applications.

| Acetaldehyde Equivalent | Type | Application |

| 1,3-Dithiane | Formyl anion equivalent | Nucleophilic addition to electrophiles (e.g., benzyl halides). |

| N-Nitromethylphthalimide | Formyl anion equivalent | 1,4-addition to α,β-unsaturated ketones and esters. |

| cis-2-Ethoxyvinyllithium | Nucleophilic acetaldehyde equivalent | Addition to electrophiles followed by hydrolysis. |

| DMSO/KOH/Zinc | One-carbon extension reagent | Conversion of aryl aldehydes to arylacetaldehydes. |

Chemical Reactivity and Mechanistic Investigations of 2 3 Trifluoromethyl Phenyl Acetaldehyde

Fundamental Mechanistic Studies of Aldehyde Transformations

The chemical behavior of 2-(3-(trifluoromethyl)phenyl)acetaldehyde is largely dictated by the interplay between its reactive aldehyde functional group and the electronic influence of the trifluoromethyl-substituted phenyl ring. Mechanistic studies of its transformations provide fundamental insights into its reactivity profile.

The reaction of an aldehyde or ketone with a primary amine leads to the formation of an imine, also known as a Schiff base. acs.org This reversible, acid-catalyzed reaction proceeds through a multistep mechanism. libretexts.orgmasterorganicchemistry.com The process begins with the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. A subsequent proton transfer results in a neutral amino alcohol, commonly referred to as a carbinolamine. libretexts.org Acid-catalyzed dehydration of the carbinolamine, involving protonation of the hydroxyl group to create a good leaving group (water), yields a protonated imine, or iminium ion. libretexts.orgscispace.com The final step is the deprotonation of the nitrogen atom to give the neutral imine. libretexts.orglumenlearning.com

The rate of imine formation is pH-dependent, with the maximum rate typically observed around a pH of 5. lumenlearning.com At lower pH values, the amine nucleophile is protonated and becomes non-reactive, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. lumenlearning.com

The imine intermediate itself is a versatile synthon. The C=N double bond can act as an electrophile, susceptible to attack by nucleophiles in reactions analogous to the Mannich reaction. nih.gov The electrophilicity of the imine can be further enhanced by protonation of the nitrogen atom to form an iminium ion, which is a highly reactive electrophile. nih.gov

The carbonyl group of this compound is a primary site for nucleophilic attack. The general mechanism for nucleophilic addition to aldehydes involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product.

A prominent example of a carbonyl group reaction is nucleophilic trifluoromethylation. Reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, are used to introduce a trifluoromethyl group. semanticscholar.org The mechanism involves the activation of TMSCF₃ by an initiator to liberate the trifluoromethide anion (CF₃⁻), which then acts as the nucleophile. semanticscholar.orgnih.gov This anion attacks the carbonyl carbon of the aldehyde. The initial addition is followed by desilylation to give the corresponding trifluoromethylated alcohol. semanticscholar.org Kinetic studies have revealed a complex anionic chain reaction mechanism where the product alkoxide and the CF₃⁻ anion can act as chain carriers. nih.gov

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. dntb.gov.uamdpi.com This property significantly influences the reactivity of the entire molecule. Its presence on the phenyl ring of this compound has several key effects on reaction pathways.

The strong electron-withdrawing nature of the -CF₃ group increases the electrophilicity of the carbonyl carbon. nih.gov By pulling electron density away from the aldehyde group, it makes the carbonyl carbon more susceptible to nucleophilic attack. This generally enhances the rate of reactions such as imine formation and other nucleophilic additions.

However, the electronic effect can also be detrimental to certain reactions. For instance, in some nucleophilic trifluoromethylation reactions using trifluoroacetaldehyde (B10831) hydrate (B1144303) as the trifluoromethyl source, strong electron-withdrawing groups like -CF₃ on the phenyl ring have been shown to impede the reaction. nih.gov

Furthermore, the trifluoromethyl group increases the lipophilicity of the molecule, which can affect its solubility and interactions with other reactants and solvents, thereby influencing reaction kinetics and pathways. mdpi.com The C-F bond is also exceptionally strong, contributing to the high metabolic stability of the trifluoromethyl group. mdpi.com

| Property | Influence of the Trifluoromethyl Group |

| Electrophilicity of Carbonyl Carbon | Increased due to strong electron-withdrawing effect. |

| Reactivity towards Nucleophiles | Generally enhanced. |

| Lipophilicity | Increased, affecting solubility and pharmacokinetics. mdpi.com |

| Metabolic Stability | High due to the strength of the C-F bond. mdpi.com |

| Reaction Impedance | Can block certain reactions under specific conditions. nih.gov |

Derivatization Strategies for Enhancing Synthetic Utility and Analytical Specificity

Derivatization of this compound is a key strategy to modify its chemical properties, facilitating its use in more complex syntheses or for specific analytical purposes.

The condensation of this compound with primary amines is a straightforward method to produce a wide array of imine derivatives, or Schiff bases. acs.org These reactions are typically carried out by refluxing the aldehyde and the amine in a suitable solvent, often with the removal of water to drive the equilibrium towards the product. nih.govacs.org

The resulting Schiff bases are valuable intermediates in organic synthesis. They can serve as precursors for the synthesis of nitrogen-containing heterocycles and alkaloids. acs.org The C=N bond in the imine can undergo various transformations, including reduction to form secondary amines or addition reactions with organometallic reagents. nih.gov The synthesis of a Schiff base from 3-(trifluoromethyl)aniline (B124266) and 2-hydroxy-3-ethoxybenzaldehyde has been reported, showcasing a related transformation. nih.govacs.org

Table of Representative Schiff Base Formation

| Aldehyde | Amine | Product (Schiff Base) |

|---|---|---|

| This compound | R-NH₂ | N-(2-(3-(Trifluoromethyl)phenyl)ethylidene)-R-amine |

| 2-Hydroxy-3-ethoxybenzaldehyde | 3-(Trifluoromethyl)aniline | (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol nih.govacs.org |

| Furfuraldehyde | L-phenylalanine | N-(furfuralidene)phenylalanine academie-sciences.fr |

The formyl (aldehyde) group of this compound can be readily oxidized or reduced to yield other important functional groups.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(3-(trifluoromethyl)phenyl)acetic acid. Various oxidizing agents can be employed for this transformation. The oxidation of phenylacetaldehyde (B1677652) by plant saps has been studied, indicating that biological systems can also facilitate such conversions. nih.gov

Reduction: Reduction of the aldehyde group yields the primary alcohol, 2-(3-(trifluoromethyl)phenyl)ethanol. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

A particularly useful synthetic strategy that combines both derivatization and reduction is reductive amination . masterorganicchemistry.com In this one-pot process, the aldehyde is treated with a primary amine and a reducing agent simultaneously. The aldehyde first reacts with the amine to form an imine (or more accurately, an iminium ion under the reaction conditions), which is then immediately reduced in situ to the corresponding secondary amine. This method provides a direct route from aldehydes to amines. masterorganicchemistry.com

Analytical Derivatization Techniques for Detection and Quantitation of Aldehydes

The quantitative analysis of aldehydes such as this compound in various matrices presents analytical challenges due to their inherent reactivity, volatility, and often low concentration. und.edu Direct analysis by methods like high-performance liquid chromatography (HPLC) or gas chromatography (GC) is often difficult because many aldehydes lack a strong chromophore for UV detection and can be thermally unstable. nih.gov To overcome these limitations, derivatization is a common and essential strategy. This process involves reacting the aldehyde with a specific reagent to form a stable, easily detectable derivative with improved chromatographic properties. und.edunih.gov

Several reagents are widely employed for the derivatization of aldehydes prior to analysis. Two of the most common are 2,4-dinitrophenylhydrazine (B122626) (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

2,4-Dinitrophenylhydrazine (DNPH): This is the most popular derivatization reagent for HPLC analysis of aldehydes. nih.gov DNPH reacts with the carbonyl group of the aldehyde in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. nih.gov This derivative possesses a strong chromophore, allowing for sensitive detection by HPLC with an ultraviolet/visible (UV-Vis) detector, typically around 360 nm. epa.gov The reaction of DNPH with this compound would yield the corresponding hydrazone, enabling its separation and quantification in complex mixtures. nih.govnih.gov Optimized methods using DNPH derivatization report stable products and detection limits in the low micromolar range. nih.gov

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA is another effective reagent, particularly for analysis by gas chromatography (GC) coupled with mass spectrometry (MS) or an electron capture detector (ECD). und.eduvtt.fi It reacts with aldehydes to form a stable oxime derivative. The resulting PFBHA-oxime is typically more volatile and thermally stable than the parent aldehyde, making it suitable for GC analysis. rsc.org The pentafluorobenzyl group is highly electronegative, which makes the derivative very sensitive to ECD, allowing for trace-level detection. researchgate.net Furthermore, the derivative provides a distinct mass spectrum, aiding in identification and quantification by GC-MS. rsc.org

The choice of derivatization reagent and analytical technique depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Table 1: Common Derivatization Techniques for Aldehyde Quantitation

| Derivatization Reagent | Chemical Name | Derivative Formed | Typical Analytical Method | Key Advantage |

|---|---|---|---|---|

| DNPH | 2,4-Dinitrophenylhydrazine | Hydrazone | HPLC-UV | Creates a strong chromophore for sensitive UV detection. epa.gov |

| PFBHA | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | Oxime | GC-MS, GC-ECD | Forms a volatile derivative suitable for GC and highly sensitive to ECD. und.eduvtt.fi |

Derivatization for Advanced Spectroscopic Characterization

Beyond simple detection and quantitation, derivatization is a powerful tool for the advanced spectroscopic characterization of aldehydes like this compound. The formation of a derivative alters the molecular structure in a predictable way, which can be exploited to gain more detailed information from techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

For mass spectrometry, derivatization is crucial for analyzing low molecular weight aldehydes that may not ionize efficiently or produce characteristic fragments. The DNPH and PFBHA derivatives mentioned previously are well-suited for MS analysis. und.edursc.org The resulting hydrazone or oxime derivatives have higher molecular weights and produce distinct molecular ions, confirming the mass of the parent aldehyde. Their fragmentation patterns under electron ionization (EI) or other ionization techniques can provide structural confirmation. For instance, PFBHA oximes often show a characteristic ion at m/z 181, corresponding to the pentafluorobenzyl fragment, which is useful for identification in complex samples. rsc.org

Fluorinated derivatizing agents, such as 3,5-bis(trifluoromethyl)phenylhydrazine (B1332102) or trifluoroacetic anhydride, can also be employed. nih.govresearchgate.net These reagents introduce trifluoromethyl groups, which serve as unique mass labels and can be useful for GC-MS analysis due to the specific mass-to-charge ratios of the fragments they produce. nih.gov

In the context of NMR spectroscopy, while direct analysis of this compound is possible, forming derivatives can help resolve signal overlap or confirm specific structural features. For example, reaction with a chiral derivatizing agent can be used to determine the enantiomeric purity of a chiral aldehyde by creating diastereomeric derivatives that are distinguishable by NMR.

Table 2: Derivatization for Enhanced Spectroscopic Analysis

| Derivatizing Agent Class | Spectroscopic Technique | Enhancement Provided |

|---|---|---|

| Phenylhydrazines (e.g., DNPH) | Mass Spectrometry (MS) | Produces stable molecular ions and characteristic fragmentation patterns for structural elucidation. |

| Hydroxylamines (e.g., PFBHA) | Gas Chromatography-Mass Spectrometry (GC-MS) | Increases volatility and generates specific fragments (e.g., m/z 181) for confident identification. rsc.org |

| Fluorinated Reagents | Gas Chromatography-Mass Spectrometry (GC-MS) | Introduces unique isotopic patterns and mass shifts, aiding in identification and quantification. nih.gov |

| Chiral Alcohols/Amines | Nuclear Magnetic Resonance (NMR) | Forms diastereomers from a chiral aldehyde, allowing for the determination of enantiomeric excess. |

Multicomponent Reaction (MCR) Applications Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued in organic and medicinal chemistry for their efficiency and atom economy. nih.govnih.gov Aldehydes are frequent and versatile components in a wide array of MCRs, serving as electrophilic building blocks for the rapid construction of complex molecular scaffolds. nih.gov this compound, with its reactive aldehyde functionality and the electronically distinct trifluoromethylphenyl group, is a prime candidate for use in such reactions to generate diverse heterocyclic structures. illinois.edu

Integration into Complex Heterocyclic Systems Synthesis

The unique structure of this compound can be integrated into a variety of important heterocyclic systems through well-established MCRs. These reactions offer a convergent approach to synthesizing libraries of compounds for applications in drug discovery and materials science. nih.govub.edu

Biginelli Reaction: This classical three-component reaction involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgtaylorandfrancis.com In this context, this compound would serve as the aldehyde component, leading to the formation of a DHPM core bearing the 3-(trifluoromethyl)benzyl substituent at the 4-position. The electron-withdrawing nature of the trifluoromethyl group may influence the reaction rate, potentially affecting the initial aldol (B89426) condensation step of the mechanism. illinois.edu DHPMs are a well-known class of pharmacologically active compounds. taylorandfrancis.com

Passerini Reaction: This three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgnumberanalytics.com Utilizing this compound in a Passerini reaction would result in a product with a new stereocenter at the α-carbon, decorated with the 3-(trifluoromethyl)benzyl group. These highly functionalized products can serve as valuable intermediates for further synthetic transformations. organic-chemistry.org

Ugi Reaction: The Ugi four-component reaction is one of the most powerful MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.orgnih.gov The incorporation of this compound would generate a peptide-like scaffold. The high degree of structural diversity achievable by varying the other three components makes the Ugi reaction a cornerstone of combinatorial chemistry for drug discovery. wikipedia.orgresearchgate.net

Table 3: Potential MCR Applications for this compound

| Multicomponent Reaction | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Resulting Scaffold |

|---|---|---|---|---|---|

| Biginelli Reaction | 2-(3-(CF3)phenyl)acetaldehyde | β-Ketoester | Urea/Thiourea | - | 3,4-Dihydropyrimidin-2(1H)-one wikipedia.org |

| Passerini Reaction | 2-(3-(CF3)phenyl)acetaldehyde | Carboxylic Acid | Isocyanide | - | α-Acyloxy Amide wikipedia.org |

| Ugi Reaction | 2-(3-(CF3)phenyl)acetaldehyde | Amine | Carboxylic Acid | Isocyanide | Bis-Amide wikipedia.org |

Stereoselective MCRs for Accessing Chiral Molecular Architectures

The creation of stereocenters in a controlled manner is a central goal of modern organic synthesis. Since the carbonyl carbon of this compound is prochiral, its participation in MCRs can generate a new stereocenter in the product. The development of asymmetric, or stereoselective, MCRs allows for the synthesis of enantioenriched molecules, which is particularly important in medicinal chemistry where different enantiomers of a drug can have vastly different biological activities. nih.gov

Asymmetric catalysis of MCRs involving aldehydes has been an area of intense research. For instance, enantioselective Passerini reactions have been developed using chiral Lewis acid catalysts. broadinstitute.org These catalysts can coordinate to the aldehyde's carbonyl group, creating a chiral environment that directs the nucleophilic attack of the isocyanide from one face of the aldehyde, leading to the preferential formation of one enantiomer of the α-acyloxy amide product. broadinstitute.org

Similarly, chiral Brønsted acids or organocatalysts have been employed to control the stereochemical outcome of reactions like the Biginelli reaction and various Mannich-type MCRs. nih.gov A multicomponent condensation involving phenols, aldehydes, and boronates has been successfully catalyzed by chiral biphenols to produce chiral diaryl methane (B114726) products with high enantioselectivity. nih.gov

While specific studies employing this compound in stereoselective MCRs are not prominent in the literature, the existing methodologies for other aldehydes provide a clear blueprint for its potential use. The application of chiral catalysts to MCRs involving this aldehyde could provide efficient access to complex, enantioenriched molecular architectures bearing the unique 3-(trifluoromethyl)phenyl moiety. nih.govbroadinstitute.org

Computational and Theoretical Studies of 2 3 Trifluoromethyl Phenyl Acetaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-(3-(Trifluoromethyl)phenyl)acetaldehyde, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. From this, various electronic properties such as total energy, dipole moment, and the distribution of electron density can be calculated. This information is crucial for understanding how the molecule will interact with other chemical species.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to attack by electrophiles. Blue regions represent areas of low electron density (positive potential), which are favorable for nucleophilic attack. For this compound, an MEP analysis would highlight the reactive sites, such as the carbonyl oxygen and the aromatic ring.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism.

Transition State Analysis and Activation Energy Barrier Calculations

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Identifying the geometry of this transition state and calculating its energy is key to understanding the reaction's feasibility. The energy difference between the reactants and the transition state is the activation energy barrier. A lower activation energy implies a faster reaction. Computational methods can be used to locate transition states and calculate these energy barriers, providing quantitative insights into reaction kinetics.

Reaction Coordinate Mapping and Energy Profile Construction

By mapping the entire reaction pathway, from reactants to products through the transition state, a reaction coordinate diagram or energy profile can be constructed. This profile illustrates the energy changes that occur throughout the reaction. It provides a comprehensive view of the reaction mechanism, including the presence of any intermediates and the relative energies of all species involved.

While the application of these powerful computational tools to this compound would undoubtedly provide valuable chemical insights, such studies have yet to be reported in the scientific literature. This highlights an opportunity for future research to characterize this compound and expand the understanding of trifluoromethylated aldehydes.

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations and conformational analysis are powerful tools to understand the flexibility and preferred three-dimensional structures of molecules, which in turn dictate their physical and biological properties. For a molecule like this compound, these studies would be crucial in elucidating the orientation of the acetaldehyde (B116499) side chain relative to the trifluoromethyl-substituted phenyl ring.

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the phenyl ring and the acetaldehyde moiety. The presence of the trifluoromethyl group at the meta position is expected to influence the rotational barrier and the relative energies of different conformers.

Research on similar phenylacetaldehyde (B1677652) derivatives suggests that the aldehyde group is not fixed in a single position but rather exists in a dynamic equilibrium of various conformations. The introduction of a trifluoromethyl group, with its significant steric bulk and strong electron-withdrawing nature, would likely introduce specific conformational preferences. It is plausible that the molecule favors conformations where the bulky trifluoromethyl group and the acetaldehyde group are positioned to minimize steric hindrance.

Furthermore, computational studies on other flexible molecules have demonstrated that even subtle changes in substitution can lead to significant shifts in conformational equilibria mdpi.com. In the case of this compound, the interaction between the trifluoromethyl group and the acetaldehyde moiety could lead to a preference for a particular range of dihedral angles. The dynamics of this rotation would likely occur on a picosecond to nanosecond timescale, allowing the molecule to rapidly interconvert between different low-energy conformations at room temperature.

A summary of expected conformational characteristics is presented in Table 1.

Table 1: Predicted Conformational Properties of this compound

| Property | Predicted Characteristic | Basis for Prediction |

| Primary Flexible Bond | C(phenyl)-C(acetaldehyde) | Rotation around this bond defines the major conformers. |

| Key Substituent Influence | m-Trifluoromethyl group | Steric and electronic effects influence rotational barriers and conformer stability. |

| Expected Low-Energy Conformers | Staggered arrangements minimizing steric clash between the -CF3 and -CHO groups. | General principles of conformational analysis. |

| Conformational Dynamics | Rapid interconversion between conformers at ambient temperature. | Inferred from studies on other flexible organic molecules. |

The solid-state structure and properties of this compound would be governed by a variety of intermolecular interactions. The trifluoromethyl group is known to participate in non-covalent interactions that can significantly influence crystal packing rsc.org.

Intermolecular Interactions: The presence of the trifluoromethyl group introduces the possibility of several types of weak interactions, including:

C-H···F and C-F···π interactions: These have been shown to play a pivotal role in the crystal packing of trifluoromethylated compounds rsc.orgresearchgate.net.

π-π stacking: The aromatic rings can interact through π-π stacking, and trifluoromethylation has been shown to enhance these interactions in some cases by modifying the quadrupole moment of the aromatic ring acs.orgresearchgate.net.

Packing Effects: The interplay of these intermolecular forces would determine the crystal packing of this compound. Studies on aromatic aldehydes and trifluoromethyl-containing molecules suggest that the packing is often a balance between optimizing π-π stacking and accommodating bulky substituents researchgate.net. The trifluoromethyl group can act as a steering agent in crystal engineering, directing the formation of specific packing motifs rsc.org. It is anticipated that the crystal structure would exhibit a herringbone or a layered arrangement, which is common for aromatic compounds researchgate.net.

Table 2 summarizes the probable intermolecular interactions and their expected impact on the crystal packing of this compound.

Table 2: Predicted Intermolecular Interactions and Packing Effects for this compound

| Interaction Type | Description | Expected Influence on Crystal Packing |

| π-π Stacking | Interaction between the electron clouds of adjacent aromatic rings. | A primary driving force for the assembly of aromatic molecules. |

| C-H···F Hydrogen Bonds | Weak hydrogen bonds involving the fluorine atoms of the trifluoromethyl group. | Can provide directionality and stabilization to the crystal lattice. |

| C-F···π Interactions | Interaction between the fluorine atoms and the π-system of an adjacent ring. | Contributes to the overall stability of the crystal structure. |

| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles of the molecules. | Influences the relative orientation of molecules within the crystal. |

| van der Waals Forces | Non-specific attractive and repulsive forces. | Contribute to the overall cohesive energy of the crystal. |

Applications in Organic Synthesis and Advanced Chemical Systems

Role as a Key Intermediate in the Synthesis of Complex Molecules

The strategic placement of a trifluoromethyl group on the phenyl ring of an acetaldehyde (B116499) derivative provides a unique combination of steric and electronic properties. This makes 2-(3-(Trifluoromethyl)phenyl)acetaldehyde a crucial intermediate in the assembly of intricate molecular architectures. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in medicinal chemistry.

The synthesis of novel therapeutic agents often relies on key building blocks that can be elaborated into a variety of molecular frameworks. This compound serves as an important precursor for several pharmacologically active scaffolds. For instance, trifluoromethylated piperazines, which are significant components in medicinal chemistry, can be synthesized through diastereoselective methods where an aldehyde function is a key reactive site. nih.gov

Furthermore, chiral alcohols derived from related ketones, such as (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, are established as critical building blocks for neuroprotective compounds. nih.gov The aldehyde this compound is a direct precursor to such structures through nucleophilic addition or reduction reactions, highlighting its utility in constructing molecules with significant therapeutic potential. The presence of the trifluoromethyl group is often crucial for the biological activity of the final molecule.

The development of asymmetric catalysis relies on the availability of a diverse pool of chiral ligands and organocatalysts. Phenylacetaldehyde (B1677652) derivatives can be transformed into valuable chiral scaffolds that coordinate with metals or act as metal-free organocatalysts. For example, aminodiols derived from aldehydes have been shown to be effective chiral ligands in the enantioselective addition of diethylzinc (B1219324) to other aldehydes. mdpi.com By converting this compound into a chiral aminodiol or a similar backbone, it is possible to create novel catalysts. The trifluoromethyl group can influence the catalyst's solubility, electronic properties, and the chiral environment it creates, potentially leading to improved selectivity and reactivity in asymmetric transformations.

Cinchona alkaloids, a well-known class of organocatalysts, have been successfully used in asymmetric reactions involving trihaloacetaldehydes, demonstrating the synergy between chiral amines and halogenated aldehyde substrates. researchgate.netbohrium.com This suggests that chiral catalysts can be designed to specifically interact with substrates like this compound to achieve high levels of stereocontrol.

Heterocyclic compounds form the core of a vast number of pharmaceuticals and agrochemicals. This compound is an ideal starting material for the synthesis of various trifluoromethyl-substituted heterocycles. The aldehyde functionality can readily participate in condensation and cyclization reactions.

For the synthesis of pyrazoles, the acetaldehyde can be converted into a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. These intermediates can then react with hydrazine (B178648) derivatives to form the pyrazole (B372694) ring. The trifluoromethylphenyl moiety is carried through the synthesis, imparting its beneficial properties to the final heterocyclic product.

Similarly, the synthesis of the furo[3,2-c]pyridine (B1313802) scaffold, which has shown potential as an antipsychotic agent, can utilize furan-based precursors. This compound can be employed in reactions to construct the necessary furan (B31954) ring, which is later annulated with a pyridine (B92270) ring to complete the heterocyclic system. The versatility of the aldehyde group makes it a cornerstone in multi-step syntheses aimed at producing complex, functionalized heterocyclic molecules.

Design and Synthesis of Analogs for Structure-Reactivity Relationship (SAR) Studies

Structure-Reactivity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity and, in medicinal chemistry, its biological activity. By systematically modifying the structure of this compound and studying the properties of the resulting analogs, chemists can gain deep insights into reaction mechanisms and optimize molecules for specific applications.

The phenyl ring of this compound provides a scaffold for investigating the impact of different substituents. By replacing the trifluoromethyl group with other electron-withdrawing or electron-donating groups, or by changing its position on the ring, a library of analogs can be synthesized. These analogs can then be used in a standard reaction to probe how these electronic and steric changes affect reaction rates, yields, and selectivity (e.g., regioselectivity or stereoselectivity).

For example, in the context of developing biologically active compounds, SAR studies have shown that the presence and position of fluorine atoms can dramatically alter a compound's efficacy. The table below illustrates a conceptual SAR study based on analogs derived from a core structure, highlighting the profound impact of substituents.

| Analog (Substitution on Phenyl Ring) | Relative Reaction Rate | Observed Selectivity (Product A vs. Product B) | Conceptual Biological Activity (EC50 in µM) |

| 3-CF3 (Parent Compound) | 1.0 | 90:10 | 1.1 |

| 4-F, 3-CH3 | 1.2 | 95:5 | 0.35 |

| 3,5-dichloro | 0.8 | 85:15 | 1.2 |

| 3,5-difluoro | 0.9 | 88:12 | 6.0 |

| 4-F (no other substituent) | 1.5 | 92:8 | 1.2 |

| Unsubstituted | 2.0 | 70:30 | 22.0 |

This table is interactive and presents conceptual data to illustrate the principles of SAR studies.

Such studies are crucial for fine-tuning the properties of a molecule, whether to enhance the selectivity of a catalytic reaction or to maximize the potency of a potential drug.

Many applications, particularly in pharmacology and materials science, require molecules with a specific three-dimensional arrangement of atoms (stereochemistry). The synthesis of chiral analogs from this compound is therefore of great importance. The aldehyde group is a prochiral center, and its reactions can be guided to produce a specific enantiomer or diastereomer.

Several strategies can be employed to achieve stereochemical control:

Organocatalysis : Chiral secondary amines, such as imidazolidinones, can be used to catalyze the enantioselective α-functionalization of aldehydes. For example, the direct enantioselective α-trifluoromethylation of aldehydes has been achieved using a combination of a chiral organocatalyst and a photocatalyst. nih.gov

Biocatalysis : Enzymes and whole-cell systems offer a highly selective means of performing asymmetric transformations. The reduction of a ketone precursor to this compound to a chiral alcohol has been demonstrated using recombinant E. coli cells, achieving high enantiomeric excess. nih.gov This approach can be adapted for the stereoselective reduction of the aldehyde itself.

Substrate Control : By attaching a chiral auxiliary to a molecule derived from the aldehyde, one can direct the stereochemical outcome of subsequent reactions. The auxiliary is then removed to yield the desired enantiomerically enriched product.

These methods allow for the synthesis of specific stereoisomers of complex molecules derived from this compound, which is essential for studying their interaction with chiral biological systems like enzymes and receptors.

Integration into Catalytic Systems and Material Science Research

The unique chemical structure of this compound, featuring a reactive aldehyde group and an electron-withdrawing trifluoromethylphenyl moiety, positions it as a valuable precursor in the development of advanced catalytic systems and novel materials. Research in this area explores its potential to be integrated into complex molecular architectures, thereby imparting specific catalytic activities or material properties.

Role in the Synthesis of Chiral Ligands and Organocatalysts

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of chiral ligands and organocatalysts. The presence of the trifluoromethyl group can significantly influence the electronic properties and steric hindrance of the resulting catalyst, potentially enhancing its performance in asymmetric synthesis.

One primary application is in the formation of Schiff base ligands . These are synthesized through the condensation reaction between an aldehyde and a primary amine. While direct studies on this compound for this purpose are not extensively documented in publicly available research, the general principle is well-established. iosrjournals.orgsemanticscholar.orgchemijournal.com For instance, reacting it with a chiral amine would yield a chiral Schiff base. This ligand could then be complexed with various transition metals to form catalysts for reactions such as asymmetric oxidation, reduction, or carbon-carbon bond formation. The trifluoromethyl group would act as a strong electron-withdrawing group, which can modulate the Lewis acidity of the metal center and influence the catalyst's activity and selectivity. wikipedia.org

Similarly, this aldehyde can be a building block for organocatalysts . Chiral primary or secondary amines can react with aldehydes to form enamines or iminium ions in situ, which are key intermediates in many organocatalytic cycles. researchgate.netbeilstein-journals.orgnih.gov The electronic nature of the aldehyde is crucial for the efficiency of these catalysts. The electron-withdrawing trifluoromethyl group in this compound could enhance the reactivity of these intermediates, potentially leading to higher yields and enantioselectivities in reactions like Michael additions or aldol (B89426) reactions. frontiersin.org

| Catalyst Type | Potential Synthetic Route from this compound | Potential Applications in Catalysis |

| Chiral Schiff Base Metal Complexes | Condensation with a chiral primary amine, followed by complexation with a transition metal (e.g., Cu, Pd, Ru). | Asymmetric epoxidation, cyclopropanation, C-H activation. |

| Chiral Organocatalysts | Reaction with a chiral secondary amine (e.g., a proline derivative) to form enamine intermediates. | Enantioselective Michael additions, aldol reactions, alpha-alkylation of aldehydes. |

Precursor for Advanced Polymeric Materials

In the realm of material science, the reactivity of the aldehyde group and the properties imparted by the trifluoromethylphenyl group make this compound an interesting candidate as a monomer or a modifying agent for polymers.

Aldehydes can undergo condensation polymerization with other monomers, such as phenols or amines, to form thermosetting resins. While research on the specific polymerization of this compound is not widely reported, the general reactivity of aromatic aldehydes is known. scispace.com The incorporation of the trifluoromethylphenyl group into a polymer backbone could significantly enhance its properties. For instance, the trifluoromethyl group is known to increase thermal stability, chemical resistance, and hydrophobicity, while lowering the refractive index and dielectric constant. teknoscienze.com These properties are highly desirable for applications in high-performance materials, such as those used in the electronics and aerospace industries.

Furthermore, the aldehyde could be used to functionalize existing polymers. By grafting this compound onto a polymer chain, the surface properties of the material could be tailored for specific applications, such as creating hydrophobic coatings or materials with low surface energy.

| Material Type | Potential Synthetic Route Involving this compound | Potential Properties and Applications |

| Fluorinated Resins | Condensation polymerization with phenols (e.g., phenol, bisphenol A) or amines (e.g., aniline, melamine). | High thermal stability, chemical resistance, low dielectric constant for microelectronics. |

| Surface-Modified Polymers | Grafting onto polymers with reactive sites (e.g., hydroxyl or amine groups) via the aldehyde group. | Hydrophobic and oleophobic coatings, low-friction surfaces. |

While direct and extensive research specifically detailing the integration of this compound into catalytic systems and material science is still an emerging area, the foundational principles of organic and polymer chemistry strongly suggest its significant potential in these advanced applications. Future research is anticipated to further explore and validate these promising avenues.

Advanced Analytical and Spectroscopic Characterization Techniques in Research on 2 3 Trifluoromethyl Phenyl Acetaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the structural elucidation of 2-(3-(trifluoromethyl)phenyl)acetaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of specific functional groups.

Proton (¹H) NMR spectroscopy provides specific information about the hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehydic, methylene (B1212753), and aromatic protons. oregonstate.edu

Aldehydic Proton (-CHO): A signal for the aldehydic proton is anticipated to appear far downfield, typically in the range of δ 9.5-10.0 ppm. This significant deshielding is due to the electronegativity of the adjacent oxygen atom. The signal is expected to be a triplet, resulting from coupling with the adjacent methylene (CH₂) protons.

Methylene Protons (-CH₂-): The two methylene protons are chemically equivalent and are expected to produce a signal that appears as a doublet. This signal is typically found in the benzylic region of the spectrum. oregonstate.edu

Aromatic Protons (C₆H₄): The four protons on the benzene (B151609) ring are chemically non-equivalent and will therefore exhibit complex splitting patterns. Their chemical shifts are influenced by the positions of the acetaldehyde (B116499) and trifluoromethyl substituents. Protons on aromatic rings typically resonate between δ 7.0 and 8.0 ppm. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aldehydic (CHO) | ~9.8 | Triplet (t) | 1H |

| Methylene (CH₂) | ~3.7 | Doublet (d) | 2H |

| Aromatic (Ar-H) | 7.4 - 7.8 | Multiplet (m) | 4H |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule, providing a map of the carbon skeleton. In the spectrum of this compound, distinct signals are expected for each of the nine carbon atoms.

The carbonyl carbon of the aldehyde group is highly deshielded and will appear significantly downfield, typically around 200 ppm. The carbon atom of the trifluoromethyl (CF₃) group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), a characteristic feature that aids in its identification. researchgate.netresearchgate.net The carbon atoms of the aromatic ring will show signals in the typical aromatic region (δ 120-140 ppm), with the carbon atom directly attached to the CF₃ group (ipso-carbon) also exhibiting splitting due to C-F coupling. researchgate.netrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| Aldehydic (CHO) | ~200 | Singlet |

| Aromatic (C-CF₃) | ~131 | Quartet (q) |

| Aromatic (CH) | 125 - 135 | Quartet (q) or Singlet |

| Aromatic (C-CH₂) | ~135 | Singlet |

| Trifluoromethyl (CF₃) | ~124 | Quartet (q) |

| Methylene (CH₂) | ~45 | Singlet |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically used to analyze fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet) because the three fluorine atoms of the trifluoromethyl group are chemically equivalent. nih.govrsc.org The chemical shift of this signal is characteristic for a CF₃ group attached to an aromatic ring, typically appearing around -63 ppm relative to a CFCl₃ standard. azom.comrsc.org This technique is particularly useful for confirming the presence and electronic environment of the trifluoromethyl moiety. rsc.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of the compound is C₉H₇F₃O, corresponding to a molecular weight of approximately 188.15 g/mol . sigmaaldrich.com

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺) with an m/z value corresponding to its molecular weight. This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The analysis of these fragments provides a "fingerprint" that helps to confirm the structure.

Key expected fragmentation pathways for this compound include:

Loss of a formyl radical (-CHO): This α-cleavage is common for aldehydes and would result in a fragment ion at m/z 159. libretexts.orgmiamioh.edu

Formation of a tropylium-like ion: Rearrangement and fragmentation of the benzyl (B1604629) portion of the molecule can lead to characteristic aromatic fragments.

Loss of the trifluoromethyl group (-CF₃): Cleavage of the C-C bond can result in the loss of a CF₃ radical, leading to other significant peaks.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 188 | [C₉H₇F₃O]⁺ | Molecular Ion (M⁺) |

| 187 | [M-H]⁺ | Loss of H radical from aldehyde |

| 159 | [M-CHO]⁺ | Loss of formyl radical |

| 145 | [C₇H₄F₃]⁺ | Fragment from trifluoromethylbenzyl moiety |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the monitoring of reaction progress in the synthesis of this compound.

Gas Chromatography (GC) is a premier technique for analyzing volatile compounds like aldehydes. shimadzu.it In a typical GC analysis, the sample is vaporized and injected into a long, thin column. An inert carrier gas moves the vapor through the column, and separation occurs based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls.

GC coupled with a Flame Ionization Detector (GC-FID) is a common setup for the analysis of organic compounds. measurlabs.comresearchgate.net This method can be effectively used to:

Determine Purity: The purity of a sample of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks.

Monitor Reactions: By taking aliquots from a reaction mixture over time and analyzing them by GC, chemists can track the consumption of reactants and the formation of this compound, allowing for reaction optimization.

For certain applications, especially for trace analysis, aldehydes may be derivatized prior to GC analysis to improve their thermal stability and detection sensitivity. keikaventures.com

Table 4: Typical Gas Chromatography (GC) Parameters for Aldehyde Analysis

| Parameter | Typical Condition |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | Capillary column (e.g., HP-5, DB-5) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped oven temperature (e.g., 50°C to 250°C) |

| Detector | Flame Ionization Detector (FID) |

High Performance Liquid Chromatography (HPLC) Techniques

High Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, quantification, and purification of this compound. Given the compound's aromatic nature and moderate polarity conferred by the aldehyde and trifluoromethyl groups, reversed-phase HPLC is the most suitable analytical approach. waters.comsielc.com

In a typical reversed-phase setup, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is employed. waters.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound from the column. bme.hu The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve optimal separation from impurities or reactants.

Detection of this compound is effectively achieved using an ultraviolet (UV) detector. The presence of the phenyl ring results in strong UV absorbance, typically around 254 nm, allowing for sensitive detection and quantification. bme.hu The retention time of the compound under specific conditions serves as a key identifier, while the peak area in the chromatogram is proportional to its concentration.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Reversed-Phase C18 Silica Gel (5 µm particle size) |

| Column Dimensions | 4.6 mm x 250 mm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (e.g., 25 °C) |

Thin Layer Chromatography (TLC) for Reaction Progress Evaluation

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of chemical reactions, such as the synthesis of this compound. libretexts.orgyoutube.com It allows for the qualitative assessment of the consumption of starting materials and the formation of the product over time.

For this purpose, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica gel, a polar stationary phase. libretexts.org Alongside the reaction mixture, reference spots of the starting material(s) and a "co-spot" (a spot containing both the reaction mixture and the starting material) are applied to aid in identification. rochester.edu

The plate is then developed in a sealed chamber containing a suitable mobile phase, or eluent. The choice of eluent is critical for achieving good separation. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is commonly used. The polarity of the eluent is optimized so that the product has an Rf (retention factor) value of approximately 0.3-0.4. rochester.edu

Visualization of the separated spots on the TLC plate is the final step. Due to the aromatic ring, this compound is UV-active and will appear as a dark spot on a fluorescent TLC plate under UV light (254 nm). libretexts.orglabster.com For more specific detection of the aldehyde functional group, or if the starting materials are not UV-active, chemical staining can be employed. A 2,4-dinitrophenylhydrazine (B122626) (DNPH) stain will react with the aldehyde to produce a distinct yellow or red spot. york.ac.ukepfl.ch Alternatively, a potassium permanganate (B83412) stain can be used, which reacts with the oxidizable aldehyde group, resulting in a yellow-brown spot on a purple background. york.ac.uk By observing the disappearance of the starting material spot and the appearance of a new product spot over time, the reaction's completion can be determined. libretexts.org

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 80:20 v/v) |

| Visualization Method 1 | UV Light (254 nm) |

| Visualization Method 2 | Potassium Permanganate Stain |

| Visualization Method 3 | 2,4-Dinitrophenylhydrazine (DNPH) Stain |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. nih.gov If this compound can be obtained as a high-quality single crystal, this technique can provide unambiguous proof of its structure, including bond lengths, bond angles, and torsional angles.

The primary and often most challenging prerequisite for X-ray crystallographic analysis is the growth of a suitable single crystal. nih.gov This can be particularly difficult for compounds that are liquids or oils at room temperature. Techniques such as slow evaporation of a solvent, vapor diffusion, or cooling crystallization are employed to induce crystal formation. nih.gov

Once a suitable crystal is obtained and mounted in an X-ray diffractometer, it is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure solved and refined. nih.gov